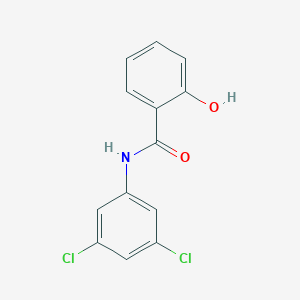![molecular formula C13H11N3O2 B186850 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 61296-00-2](/img/structure/B186850.png)
1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, commonly known as FDM-1, is a potent and selective inhibitor of metallo-β-lactamase (MBL) enzymes. MBLs are a group of bacterial enzymes that have the ability to degrade β-lactam antibiotics, which are commonly used in the treatment of bacterial infections. The development of MBL inhibitors, such as FDM-1, is important in the fight against antibiotic resistance.
Mécanisme D'action
FDM-1 works by binding to the active site of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile enzymes, preventing them from degrading β-lactam antibiotics. This allows the antibiotics to remain active and kill the bacteria. FDM-1 has been shown to be selective for 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile enzymes, with little to no activity against other metalloenzymes.
Effets Biochimiques Et Physiologiques
FDM-1 has been shown to have no significant toxicity in vitro or in vivo. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 30 minutes in rats. FDM-1 has also been shown to have no significant effect on the activity of other enzymes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FDM-1 is its selectivity for 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile enzymes, which allows for targeted inhibition of these enzymes without affecting other metalloenzymes. This makes it a valuable tool for studying the role of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles in bacterial infections. One limitation of FDM-1 is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on FDM-1. One area of interest is the development of more potent and selective 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile inhibitors. Another area of interest is the use of FDM-1 in combination with β-lactam antibiotics to enhance their efficacy against 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile-producing bacteria. Additionally, the role of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles in bacterial virulence and pathogenesis is an area of ongoing research that could benefit from the use of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile inhibitors such as FDM-1.
Méthodes De Synthèse
The synthesis of FDM-1 involves the reaction of 2-furylcarboxaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
FDM-1 has been extensively studied for its potential as an 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile inhibitor. In vitro studies have shown that FDM-1 is effective against a wide range of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile-producing bacteria, including those that are resistant to multiple antibiotics. In vivo studies have also shown promising results, with FDM-1 demonstrating efficacy in animal models of bacterial infections.
Propriétés
Numéro CAS |
61296-00-2 |
|---|---|
Nom du produit |
1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
1-[(E)-furan-2-ylmethylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-9-6-10(2)16(13(17)12(9)7-14)15-8-11-4-3-5-18-11/h3-6,8H,1-2H3/b15-8+ |
Clé InChI |
DWVOZJJPKRMKDG-OVCLIPMQSA-N |
SMILES isomérique |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=CO2)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C |
SMILES canonique |
CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



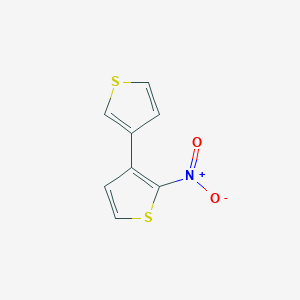



![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
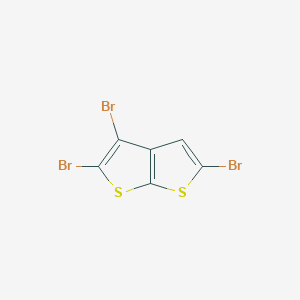
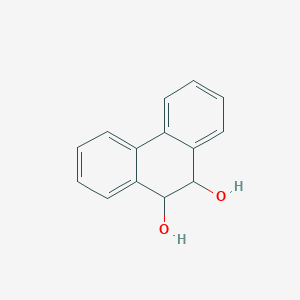

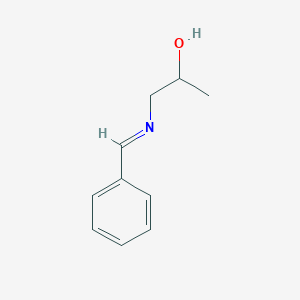
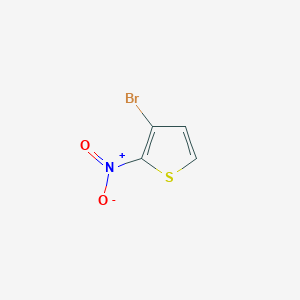
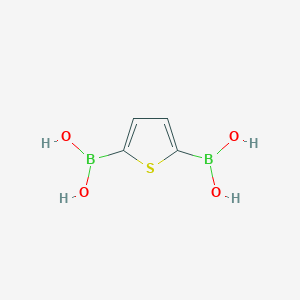
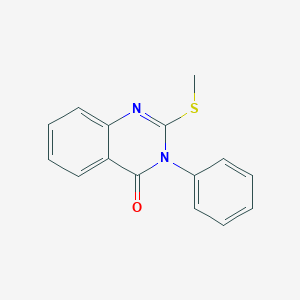
![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)
